molecular formula C16H21NO3 B7586202 (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate

Cat. No. B7586202
M. Wt: 275.34 g/mol
InChI Key: KILNBSGKHRSMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). Activation of this receptor has been shown to have a variety of effects on the central nervous system, including modulating neurotransmitter release, promoting neuroprotection, and reducing inflammation.
Biochemical and Physiological Effects:
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has also been shown to reduce oxidative stress and promote neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate in lab experiments is that it has a high affinity for the alpha7 nAChR, making it a potent agonist for this receptor. However, one limitation of using (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate is that it has a relatively short half-life, which can make it difficult to achieve sustained effects in vivo.

Future Directions

There are several potential future directions for research on (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this condition. Another area of interest is its potential use in the treatment of schizophrenia. (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, and further research is needed to determine its potential as a therapeutic agent for this condition. Additionally, research is needed to further explore the potential neuroprotective effects of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with 7-oxabicyclo[4.2.0]oct-2-ene-8-carboxylic acid. The resulting product is then esterified with 2,2-dimethoxypropane to yield (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate.

Scientific Research Applications

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and nicotine addiction.

properties

IUPAC Name

(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-10-6-4-8-12(17-10)15(18)20-14-11-7-5-9-19-13(11)16(14,2)3/h4,6,8,11,13-14H,5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNBSGKHRSMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)OC2C3CCCOC3C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.